6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid is a heterocyclic compound characterized by a fused ring system that integrates pyrrole and imidazole structures. Its molecular formula is , and it has a molecular weight of approximately 152.15 g/mol. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid belongs to the class of pyrrolidine derivatives. It exhibits properties typical of heterocyclic compounds, making it relevant in pharmaceutical research.
The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride, leading to the formation of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles. This intermediate can then undergo further modifications to introduce carboxylic acid functionality at the 3-position.
The process typically requires controlled conditions to ensure high yields and purity. Reaction temperatures, solvent choice, and purification methods play crucial roles in the successful synthesis of this compound.
The structural representation of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid includes a fused bicyclic system. The compound features a carboxylic acid group at the 3-position of the imidazole ring, which is critical for its biological activity.
The InChI (International Chemical Identifier) for this compound is:
The InChI Key is:
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid can participate in various chemical reactions due to its functional groups. It can undergo typical organic reactions such as esterification, amidation, and nucleophilic substitutions.
The reactivity of the carboxylic acid group allows for the formation of esters or amides under appropriate conditions. Additionally, the nitrogen atoms in the fused ring system can act as nucleophiles in electrophilic aromatic substitution reactions.
The biological activity of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. For instance, it has been shown to modulate pathways related to necroptosis by interacting with receptor-interacting protein kinase 1 (RIPK1), which is involved in programmed cell death processes.
Research indicates that this compound exhibits anti-necroptotic effects in cellular assays, suggesting its potential role as a therapeutic agent in conditions where necroptosis plays a critical role.
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid is typically a solid at room temperature. Its melting point and solubility characteristics are essential for its application in pharmaceuticals.
The compound is characterized by its heterocyclic structure which imparts unique chemical properties such as moderate polarity and reactivity due to the presence of nitrogen atoms and functional groups like carboxylic acids. Its stability under various pH conditions also makes it suitable for formulation into drug products.
The primary applications of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid lie within medicinal chemistry. It is being investigated for its potential as an anti-inflammatory agent and as a modulator of cell death pathways. Its unique structure allows for further derivatization to explore additional therapeutic effects against various diseases.
Fragment-based drug design (FBDD) has emerged as a pivotal strategy for optimizing the 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid scaffold, particularly in targeting protein-protein interactions. NMR-based screening of >13,800 fragments against WDR5—a chromatin regulatory protein implicated in leukemogenesis—identified the bicyclic imidazole core (Fragment F-1, Ki = 323 µM) as a high-efficiency hit (ligand efficiency = 0.34) [3]. X-ray crystallography revealed that F-1 binds deeply within the WIN-site S2 pocket of WDR5, forming critical interactions:
Table 1: Key Fragment Hits for WDR5 WIN-Site Binding
Fragment | Structure Class | Kᵢ (µM) | Ligand Efficiency | Binding Interactions |
---|---|---|---|---|
F-1 | Dihydro-pyrrolo-imidazole | 323 | 0.34 | S2 pocket: H-bond (C261), π-stacking (F133) |
F-2 | Phenoxy ether | 550 | 0.31 | S2 pocket: Ionic interaction (E322) |
F-3 | Phenoxy ether | 580 | 0.29 | S2/S5 pockets: Dual-mode binding |
Optimization leveraged the phenyl group of F-1 as a vector for S4/S5 pocket occupation. Introduction of carboxamide extensions at the 3-position improved affinity to <10 nM, while aryl sulfonamides enhanced cellular permeability. This yielded lead compounds with micromolar anti-proliferative activity in AML cell lines [3].
Solid-phase peptide synthesis (SPPS) enables rapid diversification of pyrroloimidazole carboxylic acid derivatives, circumventing solubility challenges posed by the bicyclic core. Rink amide MBHA resin serves as the preferred solid support due to its stability under imidazole cyclization conditions [4]. The stepwise assembly involves:
Table 2: Physicochemical Parameters for SPPS-Optimized Building Blocks
Resin Type | Coupling Agent | Cyclization Reagent | Purity (%) | TPSA (Ų) | LogP |
---|---|---|---|---|---|
Rink amide MBHA | HOBt/DIC | POCl₃ | 92 | 55.1 | 0.53 |
Wang resin | HATU/DIPEA | Burgess reagent | 85 | 48.3 | 1.02 |
PAL-PEG | PyBOP/NMM | CDI | 88 | 62.7 | -0.11 |
Microwave-assisted SPPS (60°C, 20 min per coupling) reduces reaction times by 60% versus conventional methods. Post-assembly on-resin functionalization using alkyl halides or acid chlorides at the N1 position generates diverse pharmacophores while preserving the C3-carboxylic acid [4] [8]. Computational modeling (BOILED-Egg algorithm) confirms >80% of derivatives exhibit optimal blood-brain barrier permeability (LogP = 0.26–1.15) [8].
Transition metal catalysis enables efficient construction of the pyrrolo[1,2-a]imidazole core, with palladium-mediated cyclizations demonstrating exceptional versatility. Key methodologies include:
Buchwald-Hartwig Aminocyclization
Treatment of 2-bromo-1-(p-toluenesulfonyl)pyrrolidine with imidazole-4-boronic acid pinacol ester under Pd(OAc)₂/XPhos catalysis yields the bicyclic framework in a single step. Optimization revealed:
Carbonylative Lactamization
N-Boc-2-aminopyrrolidine and 2-bromoimidazoles undergo PdCl₂(PPh₃)₂-catalyzed carbonylation (20 bar CO) to form dihydropyrroloimidazolone intermediates. Acid hydrolysis then furnishes the carboxylic acid derivative. This method achieves 78% yield with 99% regioselectivity at C3 [6].
Table 3: Catalytic Systems for Core Cyclization
Method | Catalyst System | Yield (%) | Reaction Conditions | Substrate Scope |
---|---|---|---|---|
Buchwald-Hartwig | Pd(OAc)₂/XPhos/K₃PO₄ | 85 | Dioxane, 100°C, 12 h | Broad (alkyl/aryl imidazoles) |
Reductive Carbonylation | PdCl₂(PPh₃)₂/CO/ZnEt₂ | 78 | THF, 80°C, 20 bar CO | N-protected aminopyrrolidines |
Oxidative C-H/N-H Coupling | CuI/1,10-phenanthroline/O₂ | 63 | DMSO, 120°C, 24 h | Limited to electron-poor imidazoles |
Notably, copper-catalyzed oxidative coupling provides a metal-free alternative, using atmospheric oxygen as the terminal oxidant. While lower yielding (63%), it avoids halogenated precursors entirely [6].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1